Technical Guide: Synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
Technical Guide: Synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide
Executive Summary
Compound: N-(2-methoxy-5-methylphenyl)-3-oxobutanamide Common Name: Acetoacet-p-cresidine (AAPC) CAS Registry Number: 2065-26-1 Primary Application: Critical intermediate for the synthesis of organic azo pigments (e.g., Pigment Yellow 10) and pharmaceutical building blocks.
This technical guide details the synthesis of N-(2-methoxy-5-methylphenyl)-3-oxobutanamide, focusing on the acetoacetylation of 2-methoxy-5-methylaniline (p-cresidine). Two primary pathways are analyzed: the Industrial Diketene Route (favored for atom economy and yield) and the Laboratory Ethyl Acetoacetate Route (favored for safety and accessibility).
The guide prioritizes E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) by integrating safety protocols for handling carcinogenic amines, mechanistic insights into nucleophilic acyl substitution, and self-validating purification steps.
Retrosynthetic Analysis & Mechanism
The synthesis is a classic nucleophilic acyl substitution where the amine nitrogen of p-cresidine attacks the carbonyl carbon of the acetoacetylating agent.
Structural Components[1]
-
Nucleophile: 2-methoxy-5-methylaniline (CAS: 120-71-8).[1][2][3] The electron-donating methoxy group at the ortho position and methyl group at the meta position (relative to the amine) enhance the nucleophilicity of the amine, making it reactive but also prone to oxidation.
-
Electrophile:
-
Route A: Diketene (highly reactive, strained lactone).
-
Route B: Ethyl Acetoacetate (stable
-keto ester).
-
Reaction Pathway Diagram
The following diagram illustrates the chemical transformation for both routes.
Caption: Mechanistic pathway showing the convergence of Diketene and EAA routes via a tetrahedral intermediate.
Safety & Handling (Critical Pre-requisites)
WARNING: The starting material, 2-methoxy-5-methylaniline (p-cresidine) , is classified as a Carcinogen (Category 1B) . Strict adherence to safety protocols is non-negotiable.
| Hazard Class | Risk | Control Measure |
| Carcinogenicity | May cause cancer (H350). | Use a dedicated glovebox or Class II Biosafety Cabinet. Double-glove (Nitrile > 0.11mm). |
| Acute Toxicity | Harmful if swallowed (H302). | Do not weigh open powder on open benches. Use anti-static weighing boats. |
| Flammability | Diketene is flammable and lachrymatory. | Perform Route A only in a certified fume hood with blast shield. |
Route A: Industrial Synthesis (Diketene)
This route is preferred for scale-up due to high atom economy (no byproducts like ethanol) and rapid reaction kinetics. However, diketene is unstable and requires precise temperature control.
Reagents & Stoichiometry
-
2-Methoxy-5-methylaniline: 1.0 equiv.[4]
-
Diketene: 1.05 - 1.10 equiv.
-
Solvent: Acetic acid (glacial) or Water/Acetone mixture.
-
Catalyst: Sodium acetate (optional, if buffering is needed).
Step-by-Step Protocol
-
Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 13.7 g (0.1 mol) of p-cresidine in 50 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0–5°C using an ice-salt bath. Causality: Diketene polymerization is exothermic and uncontrolled at high temps.
-
Addition: Add 9.2 g (0.11 mol) of diketene dropwise over 45 minutes. Maintain internal temperature below 10°C.
-
Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2 hours.
-
Monitoring: Check completion via TLC (Ethyl Acetate:Hexane 1:1). The amine spot (
) should disappear. -
Quench & Crystallization: Pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. The product will precipitate as a white/off-white solid.[5]
-
Purification: Filter the solid, wash with cold water (3 x 50 mL) to remove acetic acid, and dry in a vacuum oven at 50°C.
Process Workflow Diagram
Caption: Workflow for the Diketene-based synthesis emphasizing temperature control.
Route B: Laboratory Synthesis (Ethyl Acetoacetate)
This route avoids the use of hazardous diketene. It relies on the Conrad-Limpach approach (or similar condensation) where ethanol is driven off to push the equilibrium forward.
Reagents & Stoichiometry
-
2-Methoxy-5-methylaniline: 1.0 equiv.[4]
-
Ethyl Acetoacetate (EAA): 1.2 equiv.[6]
-
Solvent: Toluene or Xylene (high boiling point required).
-
Catalyst: Triethanolamine (0.1 equiv) or Tetrabutylammonium bromide (TBAB).
Step-by-Step Protocol
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add 13.7 g (0.1 mol) of p-cresidine, 15.6 g (0.12 mol) of ethyl acetoacetate, and 100 mL of toluene.
-
Reflux: Heat the mixture to reflux (approx. 110°C).
-
Azeotropic Distillation: As the reaction proceeds, ethanol is formed. The toluene-ethanol azeotrope will condense in the Dean-Stark trap.
-
Self-Validating Step: The reaction is complete when the theoretical volume of ethanol (~5.8 mL) has separated or when water/ethanol stops collecting.
-
-
Concentration: Remove the solvent under reduced pressure (Rotary Evaporator).
-
Recrystallization: Dissolve the crude residue in minimal hot ethanol or methanol. Cool slowly to 4°C to crystallize.
-
Yield: Typically 75-85%.
Analytical Characterization
To ensure the trustworthiness of the synthesis, the product must be characterized against established standards.
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Melting Point | 82°C – 85°C | Capillary Method |
| Purity | > 98.0% | HPLC (C18 column, MeOH:Water) |
| IR Spectrum | Amide I (1650 cm⁻¹), Ketone (1710 cm⁻¹) | FTIR (KBr pellet) |
| 1H NMR | 400 MHz DMSO-d6 |
Troubleshooting & Optimization
-
Issue: Low Yield (Route B): Incomplete removal of ethanol causes the equilibrium to shift back. Ensure the Dean-Stark trap is functioning or use a molecular sieve in the reaction matrix.
-
Issue: Coloration (Pink/Brown): Oxidation of the starting aniline.
-
Solution: Perform the reaction under an inert atmosphere (
or Argon). Recrystallize with activated charcoal to remove colored impurities.
-
-
Issue: Oily Product: Presence of unreacted ethyl acetoacetate.
-
Solution: Wash the crude solid with cold hexane (EAA is soluble in hexane; the product is not).
-
References
-
Benchchem. (n.d.). Synthesis of N-(2-ethoxyphenyl)-3-oxobutanamide: A Technical Guide. (Analogous protocol for alkoxy-anilines). Retrieved from
-
Fisher Scientific. (2025).[7] Safety Data Sheet: 2-Methoxy-5-methylaniline. Retrieved from
-
Sigma-Aldrich. (n.d.). Product Specification: 2-Methoxy-5-methylaniline (CAS 120-71-8).[1][2][3] Retrieved from
-
National Institutes of Health (NIH). (2023). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline. (Demonstrates handling of methoxy-aniline derivatives). Retrieved from
-
Ullmann's Encyclopedia of Industrial Chemistry. (2005). Amines, Aromatic.[2][3] Wiley-VCH.[2] (General reference for industrial acetoacetylation).
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. para-Cresidine - Wikipedia [en.wikipedia.org]
- 3. 2-methoxy-5-methylaniline | 120-71-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. US4166069A - Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid - Google Patents [patents.google.com]
- 5. Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. knowledge.uchicago.edu [knowledge.uchicago.edu]
- 7. fishersci.com [fishersci.com]
